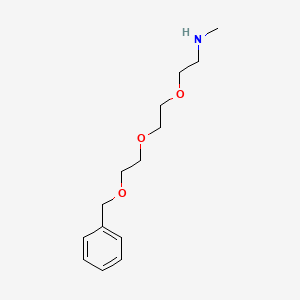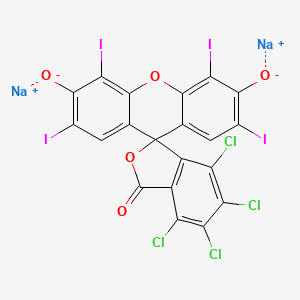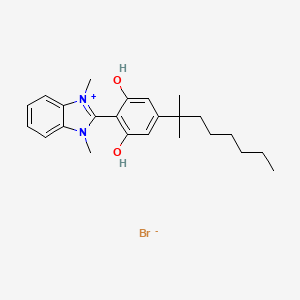![molecular formula C19H24O2 B11931192 (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex organic compound that belongs to the class of steroids This compound is characterized by its intricate polycyclic structure, which includes a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the cyclopenta[a]phenanthrene core.
Methylation: Addition of methyl groups to achieve the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To achieve specific reductions.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
High-Pressure Reactions: To facilitate certain steps that require stringent conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Steroid Derivatives: Used as a precursor for synthesizing various steroid derivatives with potential pharmaceutical applications.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of complex organic reactions.
Biology:
Hormone Research: Studied for its role in the biosynthesis and metabolism of steroid hormones.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine:
Drug Development: Potential use in developing new therapeutic agents for treating hormonal imbalances and related disorders.
Cancer Research: Explored for its potential anti-cancer properties.
Industry:
Pharmaceutical Manufacturing: Used in the production of steroid-based medications.
Biotechnology: Applied in biotechnological processes involving steroid transformations.
Mecanismo De Acción
The mechanism of action of (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved often include:
Hormone Receptor Binding: Interaction with androgen or estrogen receptors.
Gene Transcription Regulation: Modulation of transcription factors and gene expression.
Comparación Con Compuestos Similares
Testosterone: A naturally occurring steroid hormone with a similar core structure but different functional groups.
Estradiol: Another steroid hormone with a similar polycyclic structure but distinct biological activity.
Uniqueness:
Structural Features: The specific arrangement of hydroxyl and methyl groups in (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one gives it unique chemical properties and biological activity.
Biological Activity: Its ability to interact with multiple hormone receptors and influence various physiological processes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C19H24O2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19-/m1/s1 |
Clave InChI |
CCCIJQPRIXGQOE-YDZRNGNQSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
SMILES canónico |
CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)

![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)
![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)


